molecular formula C15H22N2O2 B14746096 4-[1-(2-Piperazinyl)butyl]benzoic acid

4-[1-(2-Piperazinyl)butyl]benzoic acid

Cat. No.: B14746096
M. Wt: 262.35 g/mol
InChI Key: NXTXOKIEHDDQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-Piperazinyl)butyl]benzoic acid is an organic compound with the molecular formula C15H22N2O2 It is a derivative of benzoic acid, featuring a piperazine ring attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Piperazinyl)butyl]benzoic acid typically involves the reaction of 4-bromobutyric acid with piperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine ring displaces the bromine atom on the butyric acid chain. The resulting intermediate is then subjected to acidic hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Piperazinyl)butyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

4-[1-(2-Piperazinyl)butyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(2-Piperazinyl)butyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group.

    4-(4-Methylpiperazin-1-yl)benzoic acid: Features a methyl group on the piperazine ring.

    4-[1-(2-Piperazinyl)ethyl]benzoic acid: Shorter ethyl chain instead of butyl.

Uniqueness

4-[1-(2-Piperazinyl)butyl]benzoic acid is unique due to its specific butyl chain length and the presence of the piperazine ring

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-(1-piperazin-2-ylbutyl)benzoic acid

InChI

InChI=1S/C15H22N2O2/c1-2-3-13(14-10-16-8-9-17-14)11-4-6-12(7-5-11)15(18)19/h4-7,13-14,16-17H,2-3,8-10H2,1H3,(H,18,19)

InChI Key

NXTXOKIEHDDQDM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CNCCN1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.